molecular formula C16H22N2O3S B497668 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole CAS No. 957502-75-9

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No.: B497668
CAS No.: 957502-75-9
M. Wt: 322.4g/mol
InChI Key: BEIIMMWLRDILLN-UHFFFAOYSA-N
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Description

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is a sulfonamide derivative of 3,5-dimethylpyrazole, characterized by a 4-butoxy-3-methylphenyl sulfonyl group attached to the pyrazole ring. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties, as sulfur-containing fragments and bulky substituents (e.g., butoxy groups) can improve membrane permeability and metabolic stability .

Properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-5-6-9-21-16-8-7-15(10-12(16)2)22(19,20)18-14(4)11-13(3)17-18/h7-8,10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIMMWLRDILLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Butoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.

    Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a butoxy group and a dimethylpyrazole moiety, positions it as a versatile building block in various scientific fields, including chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation and substitution reactions.

Key Reactions:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : The sulfonyl group can be reduced to a sulfide group.
  • Substitution : Nucleophilic substitution can occur at the sulfonyl group.

Biology

Research has indicated that this compound exhibits potential biological activity. Studies are ongoing to explore its effects on various enzymes and receptors.

Biological Activity Highlights:

  • Antimicrobial Properties : It has shown promising antibacterial activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
CompoundMicroorganism TestedInhibition Zone (mm)
1Staphylococcus aureus6
2Escherichia coli32
3Candida albicans11
  • Phosphodiesterase Type 4 Inhibition : This compound has been investigated for its potential as a phosphodiesterase type 4 inhibitor, which could have applications in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored, particularly in the context of inflammatory diseases and cancer treatment. Its mechanism of action involves interactions with specific molecular targets that may inhibit enzyme activity or influence various biological pathways.

Case Studies:

  • Antimicrobial Study : A study evaluating new derivatives synthesized from related pyrazole compounds highlighted significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of substituents enhanced antimicrobial activity.
  • PDE4 Inhibition Research : Recent investigations into pyrazole derivatives have shown promising inhibitory effects on PDE4 activity, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety can also interact with various biological pathways, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Halogenated Derivatives

  • Trifluoromethyl-Substituted Pyrazoles: Compounds such as 4-[3-[3,5-bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl]benzoic acid (MW: 576.07) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl groups, which reduce oxidative degradation .
  • Chloro/Fluoro Derivatives: Halogenation (e.g., 5-chloro-2,4-difluoro-anilino substituents) improves lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in compounds . The butoxy group in the target compound may offer similar lipophilicity but with reduced steric hindrance.

Sulfur-Containing Analogues

  • Thioethers and Sulfones : Bis(3,5-dimethylpyrazol-1-yl)thiapentane derivatives (e.g., 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane) are precursors to sulfoxides and sulfones. Oxidation of thioethers to sulfones parallels the sulfonyl group’s role in the target compound, but sulfones generally exhibit higher polarity and stability .
  • Tosylates : N-(2-p-Toluenesulfonylethyl)-3,5-dimethylpyrazole () highlights the versatility of sulfonyl groups in coordinating metal ions (e.g., Cu(II)), a property that could be explored in the target compound for catalytic or medicinal applications .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 4-butoxy-3-methylphenyl sulfonyl Not provided High lipophilicity, sulfonyl group Potential antidiabetic
4-[3-[3,5-Bis(trifluoromethyl)phenyl]-...] (26) Trifluoromethyl, chloro, fluoro 560.10 Metabolic stability, microbial growth inhibition Antimicrobial
N-(2-p-Toluenesulfonylethyl)-3,5-dimethylpyrazole Tosyl ethyl Not provided Metal coordination (Cu(II)) Biomimetic catalysis
Bis(3,5-dimethylpyrazole)Ni(II)-salicyl Pyrazole-Ni(II) coordination Not provided 4+1 coordination geometry Structural model
1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane Thioether Not provided Precursor to sulfones Synthetic intermediate

Biological Activity

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole (CAS No. 957502-75-9) is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, featuring a butoxy group and a dimethylpyrazole moiety, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves:

  • Preparation of Intermediate : The synthesis begins with the formation of 4-butoxy-3-methylbenzenesulfonyl chloride by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.
  • Formation of Final Product : This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine.

The molecular formula is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S with a molecular weight of approximately 322.4 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those similar to this compound. In one study, derivatives were tested against several microorganisms, revealing varying degrees of antibacterial activity:

CompoundMicroorganism TestedInhibition Zone (mm)
1Staphylococcus aureus6
2Escherichia coli32
3Candida albicans11

The results indicated that Gram-negative bacteria showed greater sensitivity compared to Gram-positive strains .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors. The sulfonyl group can inhibit enzyme activity, while the pyrazole moiety may influence various biological pathways. Further research is needed to elucidate the precise molecular targets involved .

Study on Antimicrobial Properties

In a study evaluating new derivatives synthesized from 3,5-dimethyl pyrazole, compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of substituents such as chlorine and methyl groups was noted to enhance antimicrobial activity .

Research on PDE4 Inhibition

Another study focused on the synthesis and bioactivity of various pyrazole derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors. These compounds demonstrated promising inhibitory effects on PDE4 activity, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other sulfonyl pyrazoles to highlight its unique properties:

Compound NameStructure TypeNotable Features
1-[(4-Butoxy-2-methylphenyl)sulfonyl]-3-methylthioureaThiourea instead of pyrazoleDifferent pharmacological profile
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-1H-benzotriazoleBenzotriazole ringPotentially different biological activity

This comparison illustrates how structural variations can influence biological properties and therapeutic potential .

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